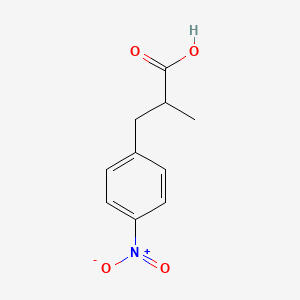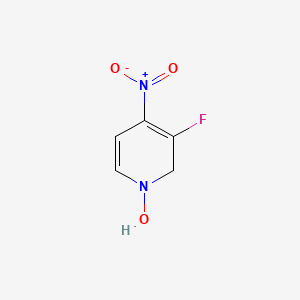
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure The presence of fluorine and nitro groups in the compound makes it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- can be achieved through several synthetic routes. One common method involves the direct fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine . This process typically involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent at room temperature, resulting in the formation of 3-fluoro-4-nitropyridine N-oxide.
Another method involves the nitration of pyridine derivatives followed by fluorination. For example, the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to produce 3-nitropyridine . Subsequent fluorination of this intermediate can yield the desired compound.
Industrial Production Methods
Industrial production methods for Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-fluoro-1,2-dihydro-1-hydroxy-4-aminopyridine.
Substitution: The fluorine and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized pyridine derivatives.
Scientific Research Applications
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the development of drugs with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including agrochemicals and dyes.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-fluoro-4-nitro-: Similar in structure but lacks the hydroxy group, which can affect its reactivity and applications.
Pyridine, 3-chloro-1,2-dihydro-1-hydroxy-4-nitro-: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-5-nitro-: The nitro group is positioned differently, which can influence the compound’s chemical behavior.
Uniqueness
Pyridine, 3-fluoro-1,2-dihydro-1-hydroxy-4-nitro- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H5FN2O3 |
|---|---|
Molecular Weight |
160.10 g/mol |
IUPAC Name |
3-fluoro-1-hydroxy-4-nitro-2H-pyridine |
InChI |
InChI=1S/C5H5FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-2,9H,3H2 |
InChI Key |
WJEMHKOTJLWSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C=CN1O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
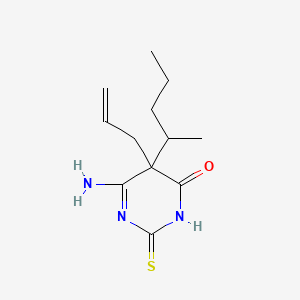
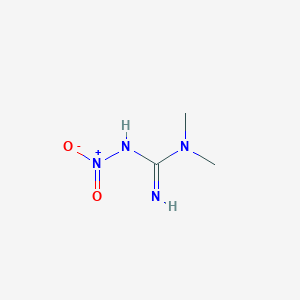

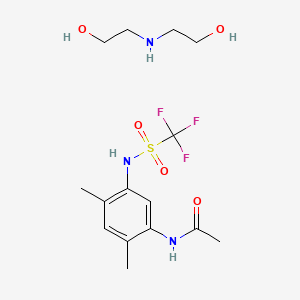
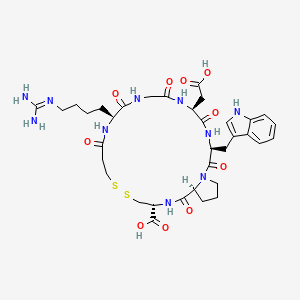
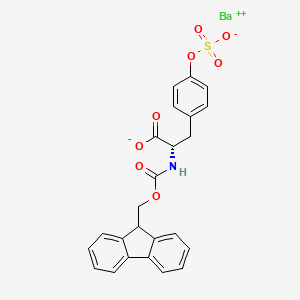
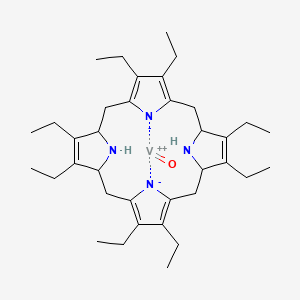
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)

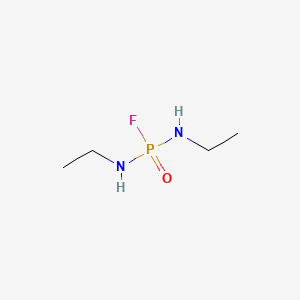
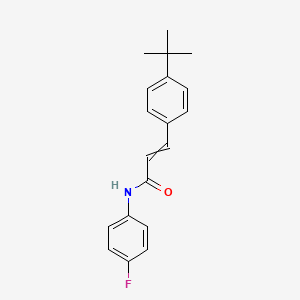
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
